molecular formula C19H12Br2N4O2 B2920138 5-BROMO-N-{4-[5-(4-BROMOPHENYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}FURAN-2-CARBOXAMIDE CAS No. 497071-72-4

5-BROMO-N-{4-[5-(4-BROMOPHENYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}FURAN-2-CARBOXAMIDE

Cat. No.: B2920138
CAS No.: 497071-72-4
M. Wt: 488.139
InChI Key: XTDUVDDEDASOOK-UHFFFAOYSA-N
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Description

5-BROMO-N-{4-[5-(4-BROMOPHENYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of 2-furanilides. These compounds are characterized by a furan ring substituted at the 2-position with an anilide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-{4-[5-(4-BROMOPHENYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}FURAN-2-CARBOXAMIDE typically involves multiple steps, including the formation of the triazole ring and the subsequent coupling with the furan ring. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N-{4-[5-(4-BROMOPHENYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-BROMO-N-{4-[5-(4-BROMOPHENYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}FURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-BROMO-N-{4-[5-(4-BROMOPHENYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit tyrosine kinase activity, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BROMO-N-{4-[5-(4-BROMOPHENYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}FURAN-2-CARBOXAMIDE is unique due to the presence of both the triazole and furan rings, which contribute to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

5-bromo-N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Br2N4O2/c20-13-3-1-12(2-4-13)16-11-22-24-25(16)15-7-5-14(6-8-15)23-19(26)17-9-10-18(21)27-17/h1-11H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDUVDDEDASOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=NN2C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Br2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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